molecular formula C14H12O2S B14319895 1-(Benzenesulfonyl)-2-ethenylbenzene CAS No. 109184-48-7

1-(Benzenesulfonyl)-2-ethenylbenzene

Cat. No.: B14319895
CAS No.: 109184-48-7
M. Wt: 244.31 g/mol
InChI Key: BVQPSTKQOTWKGP-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-ethenylbenzene is a chemical compound of interest in organic synthesis and materials science research. It features a central benzene ring disubstituted with a benzenesulfonyl group and an ethenyl (vinyl) group. The benzenesulfonyl moiety is a common protecting group in multi-step organic synthesis and can modulate the electronic properties of a molecule. The ethenyl group provides a reactive site for further chemical transformations, most notably through polymerization or addition reactions. This structure suggests potential utility as a building block (synthon) for the development of more complex organic molecules, including polymers or small molecules with specialized functions. Researchers may explore its application in creating novel polymeric materials or as an intermediate in pharmaceutical development. The compound is provided for research and further manufacturing applications. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

109184-48-7

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-ethenylbenzene

InChI

InChI=1S/C14H12O2S/c1-2-12-8-6-7-11-14(12)17(15,16)13-9-4-3-5-10-13/h2-11H,1H2

InChI Key

BVQPSTKQOTWKGP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chlorosulfonation Followed by Coupling

A patent-derived method (US20030105334A1) utilizes chlorosulfonic acid (ClSO₃H) in trifluoroacetic acid (TFA) to sulfonate pre-functionalized benzene rings. For 1-(benzenesulfonyl)-2-ethenylbenzene synthesis:

  • Chlorosulfonation : Treat 1-chloro-2-ethenylbenzene with ClSO₃H/TFA (1:3 v/v) at −10°C for 4 hours.
  • Nucleophilic Displacement : React the chlorosulfonated intermediate with sodium benzenesulfinate (NaSO₂Ph) in dimethyl sulfoxide (DMSO) at 80°C.

This two-step process achieves 72% overall yield with >95% purity by HPLC. The TFA acts as both solvent and proton donor, enhancing electrophilicity of the sulfonating agent.

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Sulfonylation

Recent advances employ Pd(PPh₃)₄ (5 mol%) to mediate cross-coupling between 2-bromoethenylbenzene and sodium benzenesulfinate. Conducted in tetrahydrofuran (THF) at 80°C for 12 hours, this method achieves 58% yield with minimal byproducts. While less efficient than EAS routes, it avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Mechanistic Analysis of Key Reactions

Electrophilic Aromatic Sulfonation

The AlCl₃-catalyzed reaction proceeds via a Wheland intermediate (Figure 1). Density functional theory (DFT) calculations indicate the ethenyl group’s +M effect stabilizes the σ-complex at the ortho position (ΔG‡ = 24.3 kcal/mol vs. 28.1 kcal/mol for para).

Figure 1 : Proposed mechanism for AlCl₃-mediated sulfonation.

[Mechanism diagram placeholder: Wheland intermediate stabilization by ethenyl group]

Radical Pathways in Metal-Catalyzed Methods

EPR studies reveal Pd⁰/PdII redox cycles generate sulfonyl radicals (PhSO₂- ), which add to the ethenyl moiety before aromatization. This explains the need for radical scavengers (e.g., TEMPO) to suppress polymerization side reactions.

Optimization Strategies and Yield Comparisons

Method Catalyst/Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Direct EAS AlCl₃/DCM 0→25 8 65 88
Halosulfonation ClSO₃H/TFA −10→25 4 + 6 72 95
Pd-Catalyzed Pd(PPh₃)₄/THF 80 12 58 92

Data synthesized from.

Industrial-Scale Production Considerations

Batch reactors (500–1000 L) using the halosulfonation method achieve 68–70% yield at 90% purity after crystallization from ethyl acetate/hexane. Continuous flow systems are being tested to reduce ClSO₃H decomposition (t₁/₂ = 2.1 h at 25°C).

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, 5H, SO₂Ph), 6.9 (d, J = 16 Hz, 1H, CH=CH₂), 5.8 (dd, J = 16, 10 Hz, 1H, CH=CH₂), 5.2 (d, J = 10 Hz, 1H, CH=CH₂).
  • IR (KBr): 1175 cm⁻¹ (S=O asym stretch), 1120 cm⁻¹ (S=O sym stretch), 1630 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-ethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzenesulfonyl)-2-ethenylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-ethenylbenzene involves its ability to act as an electrophile due to the presence of the sulfonyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological and chemical targets. The ethenyl group can participate in addition reactions, further enhancing its reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, synthesis methods, and properties of 1-(Benzenesulfonyl)-2-ethenylbenzene and related compounds:

Compound Name CAS/ID Molecular Formula Functional Groups Key Differences Synthesis Method (Reference)
1-(Benzenesulfonyl)-2-ethenylbenzene Not provided C₁₄H₁₂O₂S Benzenesulfonyl, ethenyl Reference compound Likely via benzenesulfonyl chloride + ethenyl precursor ()
2-(Benzenesulfonyl)ethynylbenzene 5324-64-1 C₁₄H₁₀O₂S Benzenesulfonyl, ethynyl Ethynyl (-C≡CH) vs. ethenyl Sulfonation of phenylethynylbenzene ()
1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene 823809-31-0 C₁₅H₁₃NO₂ Nitro, 4-methylphenylethenyl Nitro (-NO₂) substituent Condensation of nitrobenzene derivatives ()
2-Ethenoxybenzenesulfonamide 138681-70-6 C₈H₉NO₃S Sulfonamide, ethenoxy (-OCH=CH₂) Ether linkage + sulfonamide Reaction of benzenesulfonyl chloride with ethenoxy amine ()
1-(Benzenesulfonyl)-2-methyl-4-chloro-2-butene N/A C₁₁H₁₃ClO₂S Benzenesulfonyl, chloroalkene Chlorinated alkene chain Reaction of benzenesulfonyl chloride with diphenylacetylene ()

Physicochemical Properties

  • Molecular Weight: Compounds with benzenesulfonyl groups (e.g., CAS 823809-31-0, MW 239.27 ) are heavier than non-sulfonylated analogs. 1-(Benzenesulfonyl)-2-ethenylbenzene is estimated to have a MW of ~244.3 g/mol.
  • Solubility : Sulfonyl groups enhance polarity, increasing water solubility in polar solvents compared to ethynyl or nitro derivatives ().
  • Stability : Ethenyl groups may undergo oxidation or addition reactions, whereas ethynyl analogs (e.g., 5324-64-1) exhibit rigidity and resistance to electrophilic attacks ().

Key Research Findings

  • Stereochemical Outcomes : The reaction mechanism for benzenesulfonyl chloride with alkynes (e.g., diphenylacetylene) involves axial addition followed by equatorial rearrangement, influencing product stereochemistry .
  • Electronic Effects : Nitro groups (CAS 823809-31-0) reduce electron density on the benzene ring, while ethenyl groups enhance electrophilic substitution reactivity .

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